4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in the structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization with hydrazine hydrate.
Nitration of the benzamide: The nitration of 4-methylbenzamide can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Amines or thiols, organic solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic aqueous medium.
Major Products Formed
Scientific Research Applications
4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory: It has shown potential in reducing inflammation in various in vitro and in vivo models.
Biological Studies: Used as a probe to study the interaction of thiadiazole derivatives with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide involves several pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitro-N-(1,2,4-thiadiazol-2-yl)benzamide: Similar structure but with a different thiadiazole isomer.
4-methyl-3-nitro-N-(1,3,4-oxadiazol-2-yl)benzamide: Contains an oxadiazole ring instead of a thiadiazole ring.
4-methyl-3-nitro-N-(1,3,4-triazol-2-yl)benzamide: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct biological activities and chemical reactivity compared to its isomers and analogs .
Properties
IUPAC Name |
4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-6-2-3-7(4-8(6)14(16)17)9(15)12-10-13-11-5-18-10/h2-5H,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDKPOUEEVWBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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